molecular formula C5H6N2O B1275650 1-Aminopyridin-2(1h)-one CAS No. 54931-11-2

1-Aminopyridin-2(1h)-one

Cat. No. B1275650
CAS RN: 54931-11-2
M. Wt: 110.11 g/mol
InChI Key: JADBQNNRRQRIFM-UHFFFAOYSA-N
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Description

1-Aminopyridin-2(1h)-one is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of an amino group attached to the pyridine ring. Aminopyridines, such as 2-aminopyridine, are known for their role in the synthesis of diverse biological molecules and are utilized in drug discovery due to their simple design and functionalization potential .

Synthesis Analysis

The synthesis of aminopyridine derivatives, including those related to 1-aminopyridin-2(1h)-one, often involves the formation of nonnucleoside inhibitors, as seen in the synthesis of 3-aminopyridin-2(1H)-one derivatives for HIV-1 reverse transcriptase inhibition . Additionally, the synthesis of aminopyridine liganded Pd(II) N-heterocyclic carbene complexes demonstrates the versatility of aminopyridines in forming metal complexes with potential bioactivity .

Molecular Structure Analysis

The molecular structure of aminopyridines can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectra of nitrated aminopyridines provide insights into the chemical environment of the hydrogen atoms in the molecule, which can be influenced by factors such as intermolecular hydrogen bonding and steric hindrance . The crystal structures of aminopyridine derivatives can be determined using single-crystal X-ray diffraction, revealing the coordination modes and bonding interactions within the compounds .

Chemical Reactions Analysis

Aminopyridines participate in a variety of chemical reactions, including the formation of hydrogen bonds in complexes and the coordination with metal ions. For example, the synthesis of complexes involving aminopyridines demonstrates the ability of these compounds to engage in hydrogen bonding, which is crucial for the assembly of complex structures . The reactivity of aminopyridine nickel complexes in catalytic ethylene polymerization highlights the potential of these compounds in industrial applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyridines are influenced by their molecular structure. The presence of an amino group on the pyridine ring can affect the compound's solubility, acidity, and reactivity. The electrochemical and spectroscopic properties of aminopyridine derivatives, such as ruthenium(II) tris(bipyridyl) amino acid, can be similar to those of related metal complexes, indicating that the aminopyridine moiety does not significantly perturb the properties of the complex . The bioactivity properties of aminopyridine liganded Pd(II) N-heterocyclic carbene complexes, including enzyme inhibition effects, are also notable .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

1-Aminopyridin-2(1H)-one derivatives have shown significant potential in inhibiting HIV-1 reverse transcriptase. Notable among these derivatives are compounds like 3-aminopyridin-2(1H)-one, which have exhibited potent and selective antagonistic properties against HIV-1. Some analogs have displayed in vitro inhibitory concentrations as low as 19 nM. Two compounds from this series were selected for clinical trials as antiviral agents (Saari et al., 1992).

Tautomerism and Hydrogen Bonding

Research has explored the influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives like 1-Aminopyridin-2(1H)-one. The effect of dimerization by hydrogen-bond complexation on tautomers such as 2-hydroxypyridine and 2-aminopyridines has been studied. The tautomerism is significantly affected by the substituents on the amino group, with variations in stability depending on the nature of these substituents (Alkorta & Elguero, 2002).

Chemical Modification and Derivative Synthesis

1-Aminopyridin-2(1H)-one has been used as a base for the chemical modification into derivatives like monothiooxamides. This modification has led to the creation of new chemical entities like 1,3,4-thiadizole derivatives, illustrating the compound's versatility in chemical synthesis (Ogurtsova et al., 2022).

Coordination Chemistry

In coordination chemistry, 1-Aminopyridin-2(1H)-one derivatives play a significant role. Their versatility and easy modifiability have made them popular alternatives to cyclopentadienyl ligands. These compounds have been used to stabilize transition metals in low oxidation states and are applied in areas like homogeneous catalysis (Noor, 2021).

Spectroscopy Studies

The compound and its derivatives have been subject to various spectroscopic studies, including FTIR and NMR spectroscopy. These studies help in understanding the molecular interactions and structural characteristics of the compound and its derivatives, proving valuable in fields like analytical chemistry (Osmani et al., 2008).

Biological Sensing and Imaging

1-Aminopyridin-2(1H)-one derivatives have been used in the development of fluorescent sensors for biological ions like Fe3+. These sensors have applications in aqueous solutions and living cells, demonstrating the compound's utility in bioimaging and biological sensing (Huang et al., 2014).

Pharmaceutical Research

In the pharmaceutical field, 1-Aminopyridin-2(1H)-one has been a key structural component in the synthesis of various bioactive molecules. Its simplicity and functionalization potential make it an essential molecule in drug discovery and development (Rao & Chanda, 2021).

properties

IUPAC Name

1-aminopyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-7-4-2-1-3-5(7)8/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADBQNNRRQRIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminopyridin-2(1h)-one

CAS RN

54931-11-2
Record name 1-amino-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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